4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide
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Overview
Description
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R}‘\text{NH}_2 \rightarrow \text{RSO}_2\text{NR}’ + \text{HCl} ] In this case, the sulfonyl chloride used is benzene-1,4-disulfonyl chloride, and the amine is 3,4-dimethylaniline. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield benzene-1,4-disulfonic acid derivatives, while reduction can produce benzene-1,4-diamine derivatives.
Scientific Research Applications
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-platelet aggregation agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in platelet aggregation, thereby preventing thrombosis. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indisulam: A synthetic sulfonamide with anticancer properties.
E7820: Another sulfonamide used in cancer research.
Tasisulam: Known for its anti-angiogenic properties.
Uniqueness
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Compared to other sulfonamides, it may offer advantages in terms of selectivity and potency in certain applications .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-3-4-12(9-11(10)2)16-22(19,20)14-7-5-13(6-8-14)21(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZSKXHDPZFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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